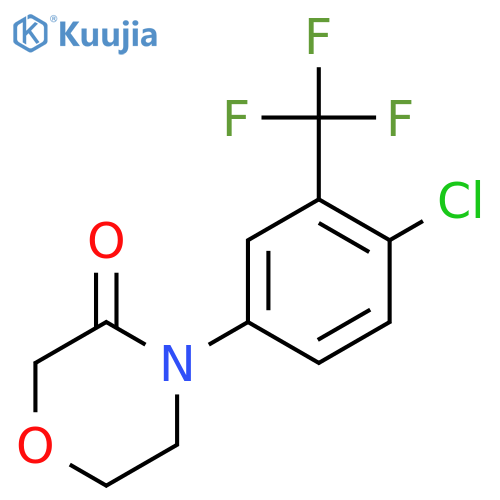Cas no 1260876-71-8 (4-4-chloro-3-(trifluoromethyl)phenylmorpholin-3-one)

4-4-chloro-3-(trifluoromethyl)phenylmorpholin-3-one 化学的及び物理的性質
名前と識別子
-
- 4-4-chloro-3-(trifluoromethyl)phenylmorpholin-3-one
- 4-[4-chloro-3-(trifluoromethyl)phenyl]morpholin-3-one
- 1260876-71-8
- EN300-1086072
-
- インチ: 1S/C11H9ClF3NO2/c12-9-2-1-7(5-8(9)11(13,14)15)16-3-4-18-6-10(16)17/h1-2,5H,3-4,6H2
- InChIKey: ZXVOXROIUDRVCG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C(F)(F)F)N1C(COCC1)=O
計算された属性
- せいみつぶんしりょう: 279.0273907g/mol
- どういたいしつりょう: 279.0273907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-4-chloro-3-(trifluoromethyl)phenylmorpholin-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1086072-5.0g |
4-[4-chloro-3-(trifluoromethyl)phenyl]morpholin-3-one |
1260876-71-8 | 5g |
$3355.0 | 2023-05-24 | ||
| Enamine | EN300-1086072-0.5g |
4-[4-chloro-3-(trifluoromethyl)phenyl]morpholin-3-one |
1260876-71-8 | 95% | 0.5g |
$1111.0 | 2023-10-27 | |
| Enamine | EN300-1086072-10.0g |
4-[4-chloro-3-(trifluoromethyl)phenyl]morpholin-3-one |
1260876-71-8 | 10g |
$4974.0 | 2023-05-24 | ||
| Enamine | EN300-1086072-0.05g |
4-[4-chloro-3-(trifluoromethyl)phenyl]morpholin-3-one |
1260876-71-8 | 95% | 0.05g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1086072-0.25g |
4-[4-chloro-3-(trifluoromethyl)phenyl]morpholin-3-one |
1260876-71-8 | 95% | 0.25g |
$1065.0 | 2023-10-27 | |
| Enamine | EN300-1086072-2.5g |
4-[4-chloro-3-(trifluoromethyl)phenyl]morpholin-3-one |
1260876-71-8 | 95% | 2.5g |
$2268.0 | 2023-10-27 | |
| Enamine | EN300-1086072-1.0g |
4-[4-chloro-3-(trifluoromethyl)phenyl]morpholin-3-one |
1260876-71-8 | 1g |
$1157.0 | 2023-05-24 | ||
| Enamine | EN300-1086072-1g |
4-[4-chloro-3-(trifluoromethyl)phenyl]morpholin-3-one |
1260876-71-8 | 95% | 1g |
$1157.0 | 2023-10-27 | |
| Enamine | EN300-1086072-0.1g |
4-[4-chloro-3-(trifluoromethyl)phenyl]morpholin-3-one |
1260876-71-8 | 95% | 0.1g |
$1019.0 | 2023-10-27 | |
| Enamine | EN300-1086072-5g |
4-[4-chloro-3-(trifluoromethyl)phenyl]morpholin-3-one |
1260876-71-8 | 95% | 5g |
$3355.0 | 2023-10-27 |
4-4-chloro-3-(trifluoromethyl)phenylmorpholin-3-one 関連文献
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
-
Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
4-4-chloro-3-(trifluoromethyl)phenylmorpholin-3-oneに関する追加情報
Comprehensive Overview of 4-4-chloro-3-(trifluoromethyl)phenylmorpholin-3-one (CAS No. 1260876-71-8)
4-4-chloro-3-(trifluoromethyl)phenylmorpholin-3-one (CAS No. 1260876-71-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This molecule features a morpholin-3-one core substituted with a 4-chloro-3-(trifluoromethyl)phenyl group, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological pathways.
The compound's trifluoromethyl group enhances its lipophilicity, which is crucial for improving membrane permeability in drug candidates. This characteristic aligns with current trends in medicinal chemistry, where fluorinated compounds are increasingly explored for their metabolic stability and bioavailability. Recent studies highlight the growing demand for CF3-containing scaffolds, as they often exhibit improved pharmacokinetic profiles. The presence of the chloro substituent further diversifies its reactivity, enabling selective functionalization in multi-step syntheses.
In agrochemical applications, 4-4-chloro-3-(trifluoromethyl)phenylmorpholin-3-one serves as a precursor for developing novel crop protection agents. The trifluoromethylphenyl moiety is known to confer resistance to enzymatic degradation, a feature highly sought after in modern pesticides. With the global push toward sustainable agriculture, this compound's role in creating low-environmental-impact solutions is being actively investigated. Industry reports suggest that such halogenated morpholine derivatives could address challenges like pest resistance and environmental persistence.
From a synthetic chemistry perspective, the compound's morpholinone ring offers versatility in heterocyclic chemistry. It can undergo ring-opening reactions or act as a hydrogen bond acceptor, facilitating the design of target-specific ligands. These properties resonate with the pharmaceutical industry's focus on fragment-based drug design, where small molecules like CAS 1260876-71-8 serve as building blocks for larger therapeutics. Computational studies also indicate its potential in protein-protein interaction inhibition, a hot topic in oncology research.
Environmental and regulatory considerations are critical when working with halogenated compounds. While 4-4-chloro-3-(trifluoromethyl)phenylmorpholin-3-one is not classified as hazardous under current guidelines, proper handling protocols are recommended due to its structural complexity. Analytical methods such as HPLC-MS and NMR spectroscopy are typically employed to ensure purity, especially given its use in high-value applications. The compound's stability under various pH conditions is another area of active research, particularly for formulation scientists.
Market analysts note rising interest in custom synthesis of CAS 1260876-71-8, driven by demand from contract research organizations (CROs). Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) makes it attractive for library generation in combinatorial chemistry. Furthermore, patent landscapes reveal its inclusion in several intellectual property filings related to kinase inhibitors, underscoring its commercial relevance. As the industry shifts toward green chemistry, solvent-free synthetic routes for this compound are being explored.
In conclusion, 4-4-chloro-3-(trifluoromethyl)phenylmorpholin-3-one represents a compelling case study in the intersection of structure-activity relationships and industrial applicability. Its dual utility in life sciences and material innovation positions it as a compound of enduring interest. Future research directions may focus on its catalytic asymmetric synthesis or incorporation into metal-organic frameworks for advanced material science applications.
1260876-71-8 (4-4-chloro-3-(trifluoromethyl)phenylmorpholin-3-one) 関連製品
- 2138264-80-7(Benzene, [[2-[1-(bromomethyl)-2,2-dimethylcyclopropyl]ethoxy]methyl]-)
- 2034256-30-7(N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide)
- 2171693-54-0(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpiperidin-4-yl}acetic acid)
- 477872-06-3(N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide)
- 2287340-47-8(1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-ol)
- 6321-11-5(4-amino-5-methyl-2-(propan-2-yl)phenol hydrochloride)
- 2287273-88-3(3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid)
- 2228435-84-3(2,2-difluoro-3-{1H-pyrrolo2,3-bpyridin-3-yl}propan-1-amine)
- 5782-70-7(4-Isopropylpyrimidin-2-amine)
- 1352660-42-4(N-(azetidin-3-yl)aminosulfonamide)



